2-Methyl-4-(4-pentyloxybenzoyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-12-21-17-8-6-15(7-9-17)18(20)16-10-11-19-14(2)13-16/h6-11,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJWEHIHKGCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219576 | |
| Record name | (2-Methyl-4-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-21-4 | |
| Record name | (2-Methyl-4-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-4-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Friedel-Crafts Acylation Followed by N-Alkylation
This classical approach involves:
- Step 1: Synthesis of 4-(4-pentyloxybenzoyl)chloride via acyl chloride formation.
- Step 2: Friedel-Crafts acylation of 2-methylpyridine with the acyl chloride.
- Step 3: Purification by recrystallization or distillation.
- Well-established protocols.
- High selectivity and yields.
- Requires handling of acyl chlorides.
- Possible formation of polyacylated by-products.
Method B: Direct Coupling via Acid Chloride or Anhydride
Based on recent research, a more efficient route involves:
- Preparation of 4-(4-pentyloxybenzoyl) chloride from 4-(4-pentyloxybenzoic acid) using thionyl chloride or oxalyl chloride.
- Coupling with 2-methylpyridine in the presence of a base (e.g., pyridine or triethylamine).
- A method reported in a patent describes the use of triphosgene as a safer alternative to phosgene for acyl chloride synthesis, followed by coupling with pyridine derivatives under controlled temperature conditions (0–10°C), then warming to room temperature, and finally heating to 60°C for completion.
Method C: Modern Cross-Coupling Techniques
Although less common for this specific compound, Suzuki or Heck coupling reactions can be employed if the benzoyl precursor is suitably functionalized. However, these are more complex and generally less cost-effective for large-scale synthesis.
Detailed Research Findings and Data Tables
Synthesis Protocol Summary
Preparation of 4-(4-pentyloxybenzoic acid):
Commercially available or synthesized via etherification of 4-hydroxybenzoic acid with pentyl bromide in the presence of potassium carbonate.Conversion to acyl chloride:
Dissolve 4-(4-pentyloxybenzoic acid) in dry dichloromethane, add thionyl chloride dropwise at room temperature, and reflux at 60°C until complete conversion (monitored via IR or TLC).Coupling with 2-methylpyridine:
Cool the acyl chloride solution to 0–5°C, then slowly add to a stirred suspension of 2-methylpyridine and pyridine base in dichloromethane. Maintain temperature for 3 hours, then allow to warm to room temperature overnight.Final heating:
Heat the reaction mixture at 60°C for an additional 3 hours to ensure completion.Isolation:
Evaporate solvent under reduced pressure, wash the crude product with water, and recrystallize from suitable solvents (e.g., ethanol) to obtain high-purity product.
Notes on Optimization and Scale-Up
- Temperature control is critical during acyl chloride formation and coupling to minimize side reactions.
- Use of triphosgene as a safer alternative to phosgene has been demonstrated to improve safety and yield.
- Purification can often be achieved by simple filtration and washing, avoiding chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-pentyloxybenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Methyl-4-(4-pentyloxybenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the production of fine chemicals, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-pentyloxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Methyl-5-(4-pentyloxybenzoyl)pyridine
The positional isomer 2-Methyl-5-(4-pentyloxybenzoyl)pyridine (CAS: 1187167-74-3) differs in the substitution site of the benzoyl group (5-position vs. 4-position). Key distinctions include:
- Electronic Effects: The 4-position in pyridine is adjacent to the nitrogen atom, making the benzoyl group more electron-withdrawing due to conjugation with the aromatic ring.
- Biological Activity : Positional isomers often exhibit divergent pharmacological profiles. For example, 4-substituted pyridines may better engage hydrogen-bonding interactions in enzyme active sites compared to 5-substituted analogs .
| Property | 2-Methyl-4-(4-pentyloxybenzoyl)pyridine | 2-Methyl-5-(4-pentyloxybenzoyl)pyridine |
|---|---|---|
| Substitution Pattern | 2-Me, 4-pentyloxybenzoyl | 2-Me, 5-pentyloxybenzoyl |
| Electronic Withdrawing | Stronger (proximity to N) | Moderate |
| LogP (Predicted) | ~4.2 | ~4.1 |
| Synthetic Accessibility | Requires regioselective coupling | Similar challenges in regioselectivity |
Alkyl-Substituted Pyridines
Example: 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33)
- Physicochemical Properties :
- Higher solubility in polar solvents due to the amine and methylthio groups.
- Reduced lipophilicity (predicted LogP ~2.8) compared to the target compound.
- Pharmacological Relevance: Amino groups enhance interactions with biological targets (e.g., enzymes), whereas the benzoyl group in the target compound may favor π-π stacking in hydrophobic pockets.
Heterocyclic-Fused Pyridines
Example: 4-(2-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)-furo[3,2-c]pyridine (14)
- Structural Features : Incorporates fused imidazo-pyrazine and furan rings, increasing molecular rigidity and aromatic surface area.
- Key Comparisons :
- Bioactivity : Fused heterocycles often improve binding affinity to receptors (e.g., kinases) but may reduce metabolic stability.
- Synthetic Complexity : Multi-step synthesis involving cross-coupling reactions, whereas the target compound requires simpler acylations.
Aromatic Ether Derivatives
Example: 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- Substituent Effects: Chlorophenyl group introduces electronegativity, enhancing dipole interactions. Piperidinyloxy provides basicity (pKa ~8.5) vs. the non-basic pentyloxy chain in the target compound.
- Pharmacokinetics : The piperidine moiety may improve blood-brain barrier penetration, whereas the pentyloxy group could enhance plasma protein binding.
Biological Activity
2-Methyl-4-(4-pentyloxybenzoyl)pyridine (CAS No. 1187165-21-4) is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pentyloxybenzoyl group, and has been investigated for various pharmacological properties, including anti-inflammatory and analgesic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been studied for its role as a ligand in receptor binding assays, indicating its potential to modulate receptor activity, which may lead to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Analgesic Effects
In animal models, the compound has shown promising analgesic effects. Studies have reported that administration of this compound resulted in a significant reduction in pain responses, likely due to its action on pain receptors and modulation of neurotransmitter release.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.
- Methodology : Rats were administered varying doses of the compound, and inflammatory markers were measured.
- Results : A dose-dependent reduction in paw swelling and serum levels of inflammatory cytokines was observed, confirming the compound's anti-inflammatory efficacy.
-
Study on Analgesic Activity :
- Objective : To assess the analgesic properties using the formalin test in mice.
- Methodology : Mice were treated with the compound before formalin injection, and pain behaviors were recorded.
- Results : Significant reduction in both phases of pain response was noted, indicating effective analgesic activity.
Research Findings Summary
| Property | Findings |
|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |
| Analgesic | Significant reduction in pain response in models |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-methyl-4-(4-pentyloxybenzoyl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of pyridine derivatives with benzoyl groups. For example, analogous syntheses use Suzuki-Miyaura cross-coupling (boronic ester intermediates) or nucleophilic substitution under anhydrous conditions (e.g., dichloromethane with NaOH as a base) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants), inert atmospheres (N₂/Ar), and controlled temperatures (e.g., 0–25°C). Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine ring protons at δ 8.1–9.3 ppm, benzoyl carbonyl at ~165 ppm) .
- HPLC/MS : Validates purity (>99%) and molecular weight (e.g., ESI-MS m/z ~327.4 [M+H]⁺ for analogous compounds) .
- Elemental Analysis : Ensures stoichiometric C/H/N ratios (±0.3% deviation) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (Ar) at –20°C to minimize oxidation (common in pyridine derivatives). Avoid exposure to moisture and light, which can hydrolyze the pentyloxybenzoyl group . Use desiccants (silica gel) in storage vials. For handling, wear nitrile gloves, safety goggles, and work in a fume hood to limit inhalation risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during synthesis?
- Methodological Answer : Unexpected peaks often arise from byproducts (e.g., unreacted starting materials, oxidation products). Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling networks to distinguish regioisomers .
- LC-MS/MS : Identifies impurities via fragmentation patterns.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polarity effects of the pentyloxy chain) on reaction kinetics .
- Docking Studies : Model binding affinities for biological targets (e.g., dopamine receptors for structure-activity studies) .
Q. How does the pentyloxybenzoyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC:
- Acidic Conditions : Hydrolysis of the benzoyl group may occur (t½ ~24–48 hrs at pH 1) .
- Basic Conditions : Pyridine ring oxidation is likely (e.g., formation of N-oxide byproducts) . Stabilizers like antioxidants (BHT) or chelating agents (EDTA) can mitigate degradation .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in biological assays?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace pentyloxy with shorter/longer alkoxy chains) and compare bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyridine N, benzoyl carbonyl) using 3D-QSAR models .
- In Vitro Assays : Test against target enzymes/receptors (e.g., IC₅₀ values for kinase inhibition) with positive/negative controls .
Q. How can researchers mitigate risks associated with scale-up synthesis (e.g., exothermic reactions)?
- Methodological Answer :
- Process Safety Analysis : Use calorimetry (RC1e) to quantify heat flow and optimize cooling rates .
- Batch vs. Flow Chemistry : Transition to continuous flow systems for better temperature control and reduced byproduct formation .
- Waste Management : Neutralize acidic/basic waste streams before disposal (e.g., NaOH for HCl byproducts) .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Lab coat, chemical-resistant gloves (nitrile), and face shield for high-risk steps (e.g., distillation) .
- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid (if basic), and dispose as hazardous waste .
- Emergency Procedures : Eye exposure requires 15-min saline rinse; inhalation necessitates immediate fresh air and medical evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
